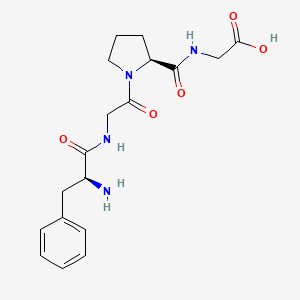

Glycine, L-phenylalanylglycyl-L-prolyl-

Description

Foundational Principles of Peptidic Research

Peptidic research is built upon the principles of organic chemistry, biochemistry, and molecular biology. The primary focus is the peptide bond, an amide linkage formed between the carboxyl group of one amino acid and the amino group of another. masterorganicchemistry.com The sequence of amino acids in a peptide chain is its primary structure, which dictates its higher-order folding and, ultimately, its biological function.

The chemical synthesis of peptides is a cornerstone of this field. Historically carried out in solution, modern peptide synthesis is dominated by the Solid-Phase Peptide Synthesis (SPPS) method, developed by R. Bruce Merrifield. americanpeptidesociety.org In SPPS, the peptide chain is assembled step-by-step while one end is anchored to an insoluble polymer resin. acs.org This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. masterorganicchemistry.com Key to this process is the use of protecting groups, temporary chemical modifications that prevent unwanted side reactions at reactive amino acid side chains. masterorganicchemistry.com

Once synthesized, peptides are purified, typically using high-performance liquid chromatography (HPLC), and their identity is confirmed through mass spectrometry (MS). The characterization of their three-dimensional structure and dynamic behavior is then undertaken using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

The Significance of Glycine (B1666218), L-phenylalanylglycyl-L-prolyl- in Contemporary Peptide Science

While specific, extensive research focused solely on the Gly-Phe-Gly-Pro tetrapeptide is not widely documented in publicly available literature, its significance can be inferred from the properties of its constituent residues and related peptide motifs. Peptides containing glycine and proline residues, known as glyprolines, are of interest for their high metabolic stability and diverse biological activities, including neuroprotective and anti-inflammatory effects. nih.gov The Pro-Gly-Pro (PGP) sequence, in particular, is known to confer resistance to biodegradation. nih.gov

The structure of Gly-Phe-Gly-Pro suggests several areas of potential scientific interest:

Structural Motifs: The Proline residue is unique due to its cyclic side chain, which restricts the peptide backbone's flexibility and often induces turns (specifically β-turns) in the peptide chain. wikipedia.orgnih.gov The sequence preceding proline can significantly influence the equilibrium between the cis and trans conformations of the peptide bond, a key factor in protein folding and function. worldscientific.com

Aromatic-Proline Interactions: The presence of Phenylalanine, an aromatic amino acid, adjacent to a Gly-Pro sequence is significant. Aromatic residues preceding a proline can stabilize the cis conformation of the Proline peptide bond through favorable interactions between the aromatic ring and the proline ring. nih.gov

Flexibility and Spacing: The two Glycine residues, being the smallest and most flexible amino acids, provide conformational adaptability to the peptide backbone. They can act as flexible linkers or hinges, allowing the more rigid Phe and Pro residues to adopt specific spatial orientations.

Given these features, Gly-Phe-Gly-Pro is a valuable model for studying the interplay between flexible (Gly) and conformationally restricted (Pro) residues, as well as the influence of aromatic side chains (Phe) on local peptide structure.

Evolution of Research Methodologies Applicable to Glycine, L-phenylalanylglycyl-L-prolyl-

The methodologies for studying peptides have evolved significantly, enabling detailed characterization of their structure and dynamics.

Synthesis and Purification: The synthesis of a tetrapeptide like Gly-Phe-Gly-Pro would be routinely accomplished using automated Solid-Phase Peptide Synthesis (SPPS). acs.org Advances in coupling reagents and resin chemistry have made the synthesis of such short peptides highly efficient and reliable. masterorganicchemistry.com Purification would be achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is indispensable for confirming the amino acid sequence. nih.gov Proline-containing peptides exhibit characteristic fragmentation patterns. Cleavage of the peptide bond N-terminal to a proline residue is often particularly facile, a phenomenon known as the "proline effect". nih.gov For Gly-Phe-Gly-Pro, this would lead to a prominent fragment ion corresponding to the cleavage between Glycine and Proline. High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the elemental composition and identify any post-translational modifications. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. For Gly-Phe-Gly-Pro, NMR would be crucial for studying the cis/trans isomerization around the Gly-Pro peptide bond. worldscientific.com The different conformations give rise to distinct sets of signals in the NMR spectrum, allowing for their quantification. worldscientific.com 13C NMR is particularly sensitive to this equilibrium. worldscientific.com Advanced NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can identify protons that are close in space, providing distance restraints to calculate the peptide's three-dimensional structure. The chemical shift index (CSI) derived from 1Hα chemical shifts can also be used to identify secondary structure elements like β-turns. wikipedia.org

Computational Modeling: Molecular dynamics (MD) simulations complement experimental techniques by providing an atomistic view of peptide conformational dynamics over time. For Gly-Phe-Gly-Pro, MD simulations could be used to explore the energy landscape of the cis and trans isomers, investigate the stability of potential β-turn structures, and understand the influence of solvent on its conformation.

Key Academic Questions Driving Investigations into Glycine, L-phenylalanylglycyl-L-prolyl-

Investigations into a peptide like Glycine, L-phenylalanylglycyl-L-prolyl- would be driven by several key academic questions that touch upon fundamental aspects of peptide chemistry and structural biology:

Conformational Preferences: What is the predominant conformation of Gly-Phe-Gly-Pro in different solvent environments? To what extent does the Phenylalanine residue influence the cis/trans equilibrium of the Gly-Pro bond? Does the peptide adopt a stable β-turn structure, and what type of turn is it?

Structural Dynamics: How rapidly does the peptide interconvert between its different conformational states? What is the energy barrier for the cis-trans isomerization? Understanding these dynamics is crucial as they can govern how the peptide interacts with binding partners.

Structure-Function Relationships: If this peptide were found to have biological activity (e.g., as a signaling molecule or an enzyme inhibitor), how does its specific three-dimensional structure relate to this function? Would modifying the sequence, for instance by replacing L-Phenylalanine with a different aromatic or aliphatic residue, alter its structure and activity?

Role in Protein Folding: As a model system, how does the Gly-Phe-Gly-Pro motif contribute to the folding pathways of larger proteins in which it might be found? Can it act as a nucleation site for folding or as a structural element that disrupts regular secondary structures like alpha-helices or beta-sheets? wikipedia.org

Addressing these questions for Gly-Phe-Gly-Pro and similar peptides contributes to a deeper understanding of the principles that govern how linear amino acid sequences encode complex three-dimensional structures and biological functions.

Data Tables

Table 1: Physicochemical Properties of Glycine, L-phenylalanylglycyl-L-prolyl-

| Property | Value |

| Molecular Formula | C18H24N4O5 |

| Molecular Weight | 376.41 g/mol |

| Amino Acid Sequence | Gly-Phe-Gly-Pro |

| Residue Composition | Glycine (2), L-Phenylalanine (1), L-Proline (1) |

| Charge at pH 7 | 0 (Zwitterionic) |

Note: These properties are calculated based on the chemical structure of the peptide.

Table 2: Representative 1H NMR Chemical Shifts for Tetrapeptides in Aqueous Solution

| Amino Acid Residue | Hα (ppm) | Hβ (ppm) | Other (ppm) |

| Glycine (N-terminal) | ~3.97 | - | - |

| L-Phenylalanine | ~4.66 | ~3.1 / ~3.2 | Aromatic: ~7.2-7.4 |

| Glycine | ~3.97 | - | - |

| L-Proline (C-terminal) | ~4.44 | ~2.0 / ~2.3 | Hδ: ~3.6 / ~3.7 |

Note: These are typical chemical shift ranges for amino acid residues in a peptide chain and can vary based on conformation, solvent, and pH. Data is generalized from typical values. wikipedia.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

165745-00-6 |

|---|---|

Molecular Formula |

C18H24N4O5 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

2-[[(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C18H24N4O5/c19-13(9-12-5-2-1-3-6-12)17(26)20-10-15(23)22-8-4-7-14(22)18(27)21-11-16(24)25/h1-3,5-6,13-14H,4,7-11,19H2,(H,20,26)(H,21,27)(H,24,25)/t13-,14-/m0/s1 |

InChI Key |

AORFXENJGAFNRQ-KBPBESRZSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)NCC(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)N)C(=O)NCC(=O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Glycine, L Phenylalanylglycyl L Prolyl and Its Structural Analogues

State-of-the-Art Solid-Phase Peptide Synthesis (SPPS) Techniques for Glycine (B1666218), L-phenylalanylglycyl-L-prolyl-

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, remains the cornerstone of peptide synthesis due to its efficiency, ease of automation, and simplified purification procedures. researchgate.net The stepwise assembly of the peptide chain on an insoluble polymeric support allows for the use of excess reagents to drive reactions to completion, with byproducts and unreacted materials being easily removed by washing. researchgate.net

Optimization of Resin Chemistry and Linker Strategies for Glycine, L-phenylalanylglycyl-L-prolyl-

Wang Resin vs. 2-Chlorotrityl Chloride (2-CTC) Resin:

Wang Resin: While widely used for the synthesis of peptide acids, Wang resin is susceptible to significant diketopiperazine (DKP) formation when the C-terminal amino acid is proline. nih.gov The deprotection of the second amino acid (in this case, Glycine) can lead to an intramolecular cyclization, cleaving the dipeptide from the resin and terminating the synthesis. nih.gov

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly recommended for peptides with C-terminal proline. uci.edu The steric hindrance provided by the trityl linker effectively suppresses DKP formation. biotage.com Furthermore, 2-CTC resin allows for the cleavage of the peptide under very mild acidic conditions (e.g., 1-3% TFA or acetic acid), which can be advantageous for preserving acid-sensitive functionalities in the peptide. biotage.com However, it is also highly sensitive to moisture, which can reduce its loading capacity. nih.gov

| Resin Type | Primary Advantage for Gly-Phe-Gly-Pro | Primary Disadvantage for Gly-Phe-Gly-Pro | Cleavage Condition |

| Wang Resin | Cost-effective and widely available | High propensity for diketopiperazine formation with C-terminal proline nih.gov | Concentrated TFA biotage.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Minimizes diketopiperazine formation uci.edu | Moisture sensitive, potentially lower loading nih.gov | Mildly acidic (e.g., 1-3% TFA) biotage.com |

Advanced Coupling Reagents and Protocols in Glycine, L-phenylalanylglycyl-L-prolyl- Elongation

The formation of the amide bond between amino acids is the core reaction in peptide synthesis. The choice of coupling reagent is pivotal for achieving high efficiency and minimizing racemization, especially when dealing with sterically hindered amino acids or problematic sequences.

A variety of coupling reagents are available, broadly categorized as carbodiimides and onium salts (uronium/phosphonium).

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective but can lead to the formation of N-acylurea byproducts and racemization. The addition of nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure is crucial to suppress these side reactions. peptide.comamericanpeptidesociety.org

Onium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling times with minimal racemization, particularly when combined with a base like N,N-diisopropylethylamine (DIEA). peptide.com COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt that offers high reactivity and improved solubility. peptide.com

For the Gly-Phe-Gly-Pro sequence, the coupling of Phenylalanine to Glycine and Glycine to Proline are generally straightforward. However, the coupling of any amino acid to the N-terminus of a proline residue can be challenging due to proline's secondary amine nature. The use of highly efficient onium salt reagents is often preferred to ensure complete and rapid coupling at this position.

| Coupling Reagent | Class | Advantages | Disadvantages |

| DIC/HOBt | Carbodiimide | Cost-effective | Slower reaction times, potential for side reactions if not optimized americanpeptidesociety.org |

| HBTU/TBTU | Uronium Salt | High efficiency, fast reaction times peptide.com | Can cause guanidinylation of the N-terminal amine as a side reaction researchgate.net |

| HATU | Uronium Salt | Very high efficiency, low racemization peptide.com | Higher cost |

| COMU | Uronium Salt | High reactivity, good solubility, requires less base peptide.com | Higher cost |

Segment Condensation and Ligation Approaches for Complex Glycine, L-phenylalanylglycyl-L-prolyl- Constructs

A common strategy would involve the synthesis of two dipeptide fragments, such as Fmoc-Gly-Phe-OH and H-Gly-Pro-OH, which are then coupled together in solution or on a solid support. This approach minimizes the number of coupling cycles on the solid phase, which can be particularly advantageous for difficult sequences prone to aggregation.

Native Chemical Ligation (NCL) is a powerful chemoselective method for joining unprotected peptide segments. rsc.org This technique typically requires a C-terminal thioester on one peptide fragment and an N-terminal cysteine on the other. While not directly applicable to the native Gly-Phe-Gly-Pro sequence, modifications to the peptide backbone or the use of cysteine surrogates could enable the use of NCL for the synthesis of larger constructs containing this tetrapeptide.

Troubleshooting and Mitigating Side Reactions in Glycine, L-phenylalanylglycyl-L-prolyl- SPPS

The presence of proline in the Gly-Phe-Gly-Pro sequence makes it particularly susceptible to a major side reaction: diketopiperazine (DKP) formation. This occurs at the dipeptide stage (H-Gly-Pro-resin) where the deprotected N-terminal amine of glycine can attack the ester linkage to the resin, leading to the cleavage of the cyclic dipeptide from the solid support.

Strategies to Mitigate Diketopiperazine Formation:

Choice of Resin: As discussed, using a sterically hindered resin like 2-chlorotrityl chloride is the most effective way to prevent DKP formation. nih.gov

Dipeptide Coupling: An alternative strategy is to synthesize the dipeptide Fmoc-Gly-Pro-OH in solution and then couple it to the resin-bound Phenylalanine. This bypasses the problematic H-Gly-Pro-resin intermediate.

Optimized Deprotection Conditions: Using milder bases or shorter deprotection times for the Fmoc group of the glycine preceding proline can help to reduce the extent of DKP formation. Some studies have shown that using 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) with 5% piperazine (B1678402) in NMP can drastically reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF. nih.gov

Solution-Phase Peptide Synthesis (LPPS) for Glycine, L-phenylalanylglycyl-L-prolyl- Production

Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, offers advantages for large-scale production and for sequences that are difficult to assemble on a solid support. The synthesis of Gly-Phe-Gly-Pro in solution would typically involve a fragment condensation strategy, for example, coupling the dipeptides Boc-Gly-Phe-OH and H-Gly-Pro-OMe, followed by saponification of the methyl ester and deprotection of the Boc group. The use of coupling reagents like T3P® (propylphosphonic anhydride) has been shown to be effective in solution-phase synthesis, offering a green chemistry approach. nih.gov

Chemo-Enzymatic Synthesis Routes for Glycine, L-phenylalanylglycyl-L-prolyl-

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.gov This approach can minimize the need for side-chain protecting groups and reduce the risk of racemization.

For the synthesis of Gly-Phe-Gly-Pro, a potential chemo-enzymatic route could involve the enzymatic ligation of dipeptide fragments. For instance, a protease with specificity for the C-terminus of Phenylalanine could be used to couple a Gly-Phe ester with a Gly-Pro fragment. Enzymes like papain have been used for the synthesis of dipeptides and could potentially be adapted for the ligation of larger fragments. nih.gov Glycyl endopeptidases have also been shown to be effective in solid-to-solid peptide synthesis, which could be another avenue for the enzymatic production of Gly-Phe-Gly-Pro. cem.de

Convergent Synthesis Strategies for Multifragment Glycine, L-phenylalanylglycyl-L-prolyl-

Convergent synthesis, also known as fragment condensation, offers a strategic advantage over linear, stepwise synthesis, particularly for longer or more complex peptides. springernature.comchempep.com Instead of adding amino acids one by one to a growing chain, this approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together. springernature.com For a tetrapeptide like Glycine, L-phenylalanylglycyl-L-prolyl-, a common convergent strategy would be a [2+2] fragment condensation.

In this approach, two dipeptide fragments are synthesized independently and then joined. For instance, Fragment A (the N-terminal dipeptide, Gly-Phe) and Fragment B (the C-terminal dipeptide, Gly-Pro) would be prepared separately. Fragment A would be synthesized with a protected C-terminus and a deprotected N-terminus, while Fragment B would have a protected N-terminus and an activated C-terminus. The final coupling reaction joins these two fragments to form the full tetrapeptide sequence.

This method offers several benefits:

Improved Purity: Intermediates (the dipeptide fragments) can be purified before the final coupling, making it easier to remove byproducts and achieve a purer final product compared to the accumulation of impurities in a long linear synthesis. chempep.com

Reduced Side Reactions: By minimizing the number of synthetic cycles on the full-length peptide, the risk of cumulative side reactions like racemization or chain degradation is lowered.

A potential convergent synthesis scheme is outlined below:

| Step | N-Terminal Fragment (Gly-Phe) | C-Terminal Fragment (Gly-Pro) | Final Coupling |

| 1 | Synthesize Boc-Gly-Phe-OH | Synthesize H-Gly-Pro-OMe | - |

| 2 | Purify Boc-Gly-Phe-OH | Purify H-Gly-Pro-OMe | - |

| 3 | - | - | Couple fragments using a reagent like DCC/HOBt |

| 4 | - | - | Deprotect the final tetrapeptide |

This table illustrates a simplified [2+2] convergent synthesis pathway.

Orthogonal Protecting Group Strategies in Glycine, L-phenylalanylglycyl-L-prolyl- Synthesis

The success of any peptide synthesis, whether linear or convergent, hinges on a robust protecting group strategy. Orthogonality is a key concept, referring to the use of multiple classes of protecting groups that can be removed under different chemical conditions without affecting the others. iris-biotech.debiosynth.comnih.gov This allows for the selective deprotection of specific functional groups at various stages of the synthesis. iris-biotech.de

For the synthesis of Glycine, L-phenylalanylglycyl-L-prolyl-, the primary functional groups requiring protection are the α-amino groups of the amino acids. The side chain of Phenylalanine (a benzyl (B1604629) group) is generally non-reactive and does not require protection. Glycine has no side chain, and the side chain of Proline is incorporated into the backbone ring structure.

The two most common orthogonal strategies in modern solid-phase peptide synthesis (SPPS) are Fmoc/tBu and Boc/Bzl. iris-biotech.de

Fmoc/tBu Strategy: This is the most widely used approach. nih.gov The N-terminal α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed using a mild base like piperidine. creative-peptides.comamericanpeptidesociety.org Side chains, if they were reactive, and the C-terminal carboxyl group would be protected by acid-labile groups like tert-butyl (tBu). iris-biotech.de

Boc/Bzl Strategy: In this older but still relevant method, the N-terminal α-amino group is protected by the acid-labile tert-Butoxycarbonyl (Boc) group, which is removed with a moderate acid such as trifluoroacetic acid (TFA). creative-peptides.comamericanpeptidesociety.org Side-chain protection relies on groups like benzyl (Bzl), which require a much stronger acid (like hydrofluoric acid, HF) for removal. iris-biotech.de

The choice of strategy depends on the specific sequence and desired final product. The Fmoc/tBu strategy is generally preferred due to its milder deprotection conditions. iris-biotech.detotal-synthesis.com

| Protecting Group | Function | Chemical Family | Removal Conditions | Orthogonal To |

| Fmoc | α-Amino Protection | Carbamate | Base (e.g., Piperidine) | Boc, tBu, Trt, Bzl |

| Boc | α-Amino Protection | Carbamate | Acid (e.g., TFA) | Fmoc, Bzl, Cbz |

| tBu (tert-Butyl) | Carboxyl/Hydroxyl Protection | Ether/Ester | Strong Acid (e.g., TFA) | Fmoc |

| Bzl (Benzyl) | Carboxyl/Hydroxyl Protection | Ether/Ester | Strong Acid (e.g., HF) / Hydrogenolysis | Boc (quasi-orthogonal) |

| Cbz (Z) | α-Amino Protection | Carbamate | Hydrogenolysis / HBr in Acetic Acid | Boc, Fmoc |

This table presents common orthogonal protecting groups used in peptide synthesis. biosynth.comcreative-peptides.com

Advanced Purification and Homogeneity Assessment of Synthetic Glycine, L-phenylalanylglycyl-L-prolyl-

Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the target peptide along with various impurities such as deletion sequences, truncated peptides, and byproducts from protecting group removal. bachem.com Rigorous purification and analysis are therefore essential to ensure the final product's homogeneity. nih.gov

High-resolution chromatography is indispensable for assessing the purity of synthetic peptides.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses smaller stationary phase particles (typically sub-2 µm), resulting in significantly higher resolution, speed, and sensitivity. waters.com It is exceptionally well-suited for analyzing the purity of synthetic peptides, as it can effectively separate the target peptide from closely related impurities that may differ by only a single amino acid. waters.com The enhanced resolution allows for very accurate determination of homogeneity. waters.com

Fast Protein Liquid Chromatography (FPLC): FPLC is a medium-pressure liquid chromatography technique primarily used for the preparative purification of biomolecules like proteins and large peptides under conditions that preserve their structural integrity. abcam.combiocompare.com While HPLC and UPLC operate at high pressures, FPLC uses lower pressures and biocompatible components, making it gentle on the sample. abcam.combiocompare.com It can be used for both analysis and purification, often employing techniques like ion-exchange or size-exclusion chromatography. nih.gov

| Feature | UPLC (Ultra-Performance Liquid Chromatography) | FPLC (Fast Protein Liquid Chromatography) |

| Primary Use | Analytical Purity Assessment | Preparative Purification |

| Operating Pressure | Very High (up to 15,000 psi) | Low to Medium (up to ~600 psi) |

| Particle Size | < 2 µm | > 3 µm |

| Resolution | Very High | High |

| Key Advantage | High throughput and resolution for purity checks. waters.com | Gentle conditions, suitable for preserving biomolecule integrity. abcam.com |

| Application for Peptide | Final homogeneity assessment of Gly-Phe-Gly-Pro. | Initial purification steps of crude Gly-Phe-Gly-Pro. |

This table compares the features and applications of UPLC and FPLC in peptide analysis and purification.

Scaling up the purification of Glycine, L-phenylalanylglycyl-L-prolyl- from analytical to preparative quantities introduces several challenges. The primary method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.com

Challenges:

Column Overload: Injecting large amounts of crude peptide onto an analytical column leads to poor separation, peak broadening, and loss of resolution.

Solubility Issues: The crude peptide may have limited solubility in the initial mobile phase, leading to precipitation on the column or in the system.

Co-elution of Impurities: Impurities with hydrophobicities very similar to the target peptide (e.g., deletion sequences) are difficult to separate, especially at high concentrations.

Solvent Consumption: Preparative HPLC requires large volumes of high-purity solvents, making the process costly and generating significant chemical waste. bachem.com

Solutions:

Method Optimization: The gradient elution profile (the rate of change in organic solvent concentration) must be optimized. A shallow gradient around the elution point of the target peptide can enhance the separation from closely related impurities. waters.com

High-Capacity Columns: Using wider diameter columns packed with larger particle-size stationary phases allows for higher sample loading without sacrificing too much resolution.

Orthogonal Chromatography: If RP-HPLC alone is insufficient, a multi-step purification strategy can be employed. This might involve an initial purification step using an orthogonal method like ion-exchange chromatography, which separates molecules based on charge rather than hydrophobicity, before a final RP-HPLC polishing step. nih.gov

Solvent Modifiers: The choice of ion-pairing agent (e.g., trifluoroacetic acid - TFA) and organic solvent (typically acetonitrile) can be adjusted to improve selectivity and resolution.

Successful preparative purification requires a systematic approach, often starting with analytical method development that is then scaled up, adjusting for the increased sample load and column dimensions.

Advanced Conformational and Structural Elucidation of Glycine, L Phenylalanylglycyl L Prolyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Multi-Dimensional NMR Experiments (e.g., NOESY, ROESY, TOCSY) for Spatial Proximity Mapping

To map the spatial arrangement of atoms within Glycine (B1666218), L-phenylalanylglycyl-L-prolyl-, a suite of multi-dimensional NMR experiments is employed. Total Correlation Spectroscopy (TOCSY) is used to identify the spin systems of the individual amino acid residues (Glycine, Phenylalanine, and Proline), allowing for the assignment of proton resonances to specific residues in the peptide sequence.

Once assignments are established, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are utilized. These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. The intensity of the cross-peaks in these spectra is proportional to the inverse sixth power of the distance between the protons, providing crucial distance constraints for structure calculation. For a tetrapeptide containing a proline residue, these experiments are essential for identifying turn-like structures, such as β-turns, which are common motifs. nih.gov For instance, a NOE between the alpha proton of Phenylalanine and the amide proton of the subsequent Glycine would be indicative of a folded conformation.

Table 1: Representative NOESY/ROESY Correlations for a Folded Conformation of Glycine, L-phenylalanylglycyl-L-prolyl-

| Proton 1 | Proton 2 | Expected Distance (Å) | Structural Implication |

| Phe (αH) | Gly² (NH) | < 3.5 | Suggests a turn structure |

| Gly¹ (NH) | Phe (NH) | < 4.0 | Proximity along the backbone |

| Phe (Aromatic) | Pro (δH) | < 5.0 | Indicates side-chain orientation |

| Gly² (αH) | Pro (αH) | < 3.0 | Defines backbone torsion angle |

Relaxation-Based NMR Studies for Peptide Dynamics and Flexibility of Glycine, L-phenylalanylglycyl-L-prolyl-

The inherent flexibility and internal motions of Glycine, L-phenylalanylglycyl-L-prolyl- can be characterized using relaxation-based NMR studies. These experiments measure the rates at which nuclear spins return to equilibrium after perturbation. The primary parameters measured are the spin-lattice (T1) and spin-spin (T2) relaxation times.

T1 relaxation times are sensitive to high-frequency motions (picosecond to nanosecond timescale) and can provide information about the mobility of different parts of the peptide. nih.gov For example, the flexible C-terminal glycine might be expected to have a longer T1 value compared to the more constrained proline ring. T2 relaxation is sensitive to slower motions (microsecond to millisecond timescale) and can indicate regions of conformational exchange or aggregation. Analysis of these relaxation parameters reveals that the dynamics are not uniform along the peptide backbone, with the proline residue often introducing a point of restricted motion. chemrxiv.org

Table 2: Hypothetical NMR Relaxation Data for Glycine, L-phenylalanylglycyl-L-prolyl-

| Residue | Atom | T1 (s) | T2 (ms) | Implied Dynamics |

| Glycine¹ | Cα | 1.5 | 250 | High flexibility (N-terminus) |

| Phenylalanine | Cα | 1.2 | 180 | Intermediate flexibility |

| Glycine² | Cα | 1.3 | 200 | Intermediate flexibility |

| Proline | Cα | 0.9 | 120 | Restricted motion (ring) |

Solid-State NMR Approaches for Constrained Environments of Glycine, L-phenylalanylglycyl-L-prolyl-

When Glycine, L-phenylalanylglycyl-L-prolyl- is in a microcrystalline or membrane-bound state where molecular tumbling is slow, solid-state NMR (ssNMR) is the technique of choice. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. researchgate.net

ssNMR can reveal conformational polymorphisms, where the peptide adopts different structures in the solid state compared to solution. nih.gov Furthermore, specific ssNMR techniques like Rotational Echo Double Resonance (REDOR) can be used to measure precise internuclear distances between isotopically labeled atoms (e.g., ¹³C and ¹⁵N). acs.org These distance measurements are highly accurate and can be used to define the peptide's conformation in a constrained environment, such as identifying the specific type of β-turn adopted by the peptide in a crystalline form. acs.orgnih.gov

Table 3: Representative Solid-State NMR Parameters for Glycine, L-phenylalanylglycyl-L-prolyl- in a Crystalline State

| Parameter | Value | Information Gained |

| Proline Cγ Chemical Shift (ppm) | 24.5 | Confirms trans peptide bond |

| Proline Cβ Chemical Shift (ppm) | 31.8 | Confirms trans peptide bond |

| REDOR distance (Phe C' - Gly² N) | 1.35 Å | Precise peptide bond length |

| REDOR distance (Gly¹ ¹³Cα - Pro ¹⁵N) | 4.2 Å | Constraint for 3D structure |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Folding Pathways

Wavelength Scans for Overall Secondary Structure Prediction of Glycine, L-phenylalanylglycyl-L-prolyl-

A far-UV CD wavelength scan (typically 190-250 nm) of Glycine, L-phenylalanylglycyl-L-prolyl- provides a spectroscopic signature of its secondary structure. Due to its short length and the presence of proline, this tetrapeptide is unlikely to form stable α-helices or β-sheets. Instead, its CD spectrum is often characteristic of a disordered or "random coil" conformation, which is defined by a strong negative band near 200 nm. acs.orgnih.gov

However, proline-rich sequences can also adopt a polyproline II (PPII) helix, a more extended and rigid structure than a random coil. nih.govresearchgate.net A PPII helix gives a characteristic CD spectrum with a strong negative minimum around 206 nm and a positive maximum around 228 nm. acs.orgresearchgate.net The spectrum of Glycine, L-phenylalanylglycyl-L-prolyl- would likely represent an average of these structural states, potentially including β-turns, which also have distinct CD signatures. nih.govmdpi.com

Table 4: Characteristic CD Wavelength Maxima and Minima for Peptide Structures

| Secondary Structure | Positive Maximum (nm) | Negative Minimum (nm) |

| Random Coil | ~212 | ~198 |

| Polyproline II (PPII) Helix | ~228 | ~206 |

| Type I β-Turn | ~220 | ~205 (weak), ~185 (strong) |

| α-Helix | ~192 | ~208, ~222 |

Thermal and Chemical Denaturation Studies by CD

The conformational stability of Glycine, L-phenylalanylglycyl-L-prolyl- can be investigated by monitoring changes in its CD spectrum as a function of temperature or chemical denaturants (e.g., urea, guanidinium (B1211019) chloride). By tracking the ellipticity at a specific wavelength (e.g., 228 nm for PPII structure or 200 nm for disordered states), a denaturation curve can be generated.

For a peptide that has a degree of stable, folded structure, these experiments will show a cooperative unfolding transition. The midpoint of this transition provides the melting temperature (Tm) or the denaturant concentration (Cm) at which half of the peptide is unfolded. This data offers quantitative insight into the thermodynamic stability of the peptide's folded ensemble. For a small peptide like this, the transition may be broad rather than sharply cooperative, indicating a gradual loss of structure rather than a distinct two-state unfolding process. mdpi.com

Table 5: Hypothetical Thermal Denaturation Data for Glycine, L-phenylalanylglycyl-L-prolyl- Monitored by CD

| Temperature (°C) | Molar Ellipticity at 228 nm (deg·cm²·dmol⁻¹) |

| 10 | 1500 |

| 20 | 1450 |

| 30 | 1300 |

| 40 | 1050 |

| 50 | 700 |

| 60 | 400 |

| 70 | 200 |

| 80 | 150 |

This data would yield a melting temperature (Tm) around 45°C, indicating moderate conformational stability.

X-ray Crystallography for High-Resolution Solid-State Structures of Glycine, L-phenylalanylglycyl-L-prolyl-

For peptides containing proline and glycine, such as Glycine, L-phenylalanylglycyl-L-prolyl-, crystallography can be particularly insightful. The Pro-Gly sequence motif is known to be a potent inducer of β-turn structures, which are critical folding elements in many proteins and peptides. rsc.org X-ray studies on related peptides, such as N-acetyl-Pro-Gly-Phe, have demonstrated that even subtle changes in crystallization conditions can yield different crystal forms (polymorphs) where the peptide adopts distinct conformations, such as type I or type II β-turns. acs.orgacs.org This highlights the conformational flexibility that can be captured and characterized by high-resolution crystallographic analysis.

The primary challenge in X-ray crystallography is obtaining diffraction-quality crystals, a process that can be particularly difficult for small, flexible peptides. americanpeptidesociety.org Success relies on a systematic exploration of various conditions to guide the molecules into a highly ordered lattice. cambrex.com

Common strategies include:

Vapor Diffusion: This is the most widely used method, existing in hanging-drop and sitting-drop formats. americanpeptidesociety.org A drop containing the purified peptide, buffer, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. Water slowly diffuses from the drop to the reservoir, gradually increasing the peptide and precipitant concentration to a supersaturated state, which is conducive to crystal formation. americanpeptidesociety.org

Microbatch Crystallization: In this technique, small volumes of the peptide and precipitant solution are mixed under a layer of inert oil (e.g., paraffin (B1166041) or silicone oil). americanpeptidesociety.org The oil prevents rapid evaporation, allowing for slow equilibration and crystal growth. This method is advantageous as it requires very small amounts of the peptide sample. americanpeptidesociety.org

Evaporation: A straightforward method where a saturated solution of the peptide is prepared, and the solvent is allowed to evaporate slowly, leading to an increase in concentration and subsequent crystallization. creative-biostructure.com This is often effective for small peptides. creative-biostructure.com

The screening process for Glycine, L-phenylalanylglycyl-L-prolyl- would involve testing a wide array of parameters, including pH, temperature, peptide concentration, and the type and concentration of various precipitants (e.g., salts, polymers like polyethylene (B3416737) glycol, and organic solvents). cambrex.com

| Condition ID | Precipitant | Buffer (pH) | Temperature (°C) | Observation |

|---|---|---|---|---|

| A1 | 1.6 M Ammonium Sulfate | 0.1 M HEPES (7.5) | 20 | Amorphous Precipitate |

| B5 | 20% PEG 3350, 0.2 M NaCl | 0.1 M Tris (8.5) | 20 | Clear Solution |

| C3 | 1.0 M Sodium Citrate | 0.1 M Citrate (5.6) | 4 | Microcrystals |

| D7 | 30% Isopropanol, 0.1 M MgCl2 | 0.1 M MES (6.5) | 4 | Needle-like Crystals |

For peptides that resist crystallization on their own, often due to conformational flexibility, co-crystallization with another molecule can be a powerful strategy. nih.gov This involves forming a complex between the peptide and a larger, more structured macromolecule, such as a protein, antibody fragment, or nucleic acid. creative-biostructure.com The macromolecule can act as a "crystallization chaperone," providing a rigid scaffold that organizes the peptide and promotes the formation of a stable crystal lattice. nih.gov

This approach would be applicable if Glycine, L-phenylalanylglycyl-L-prolyl- is known to bind to a specific biological target. By crystallizing the peptide in complex with its receptor, one not only facilitates crystal growth but also gains invaluable, high-resolution insights into the specific interactions—such as hydrogen bonds and hydrophobic contacts—that govern the binding mechanism. creative-biostructure.com

Advanced Mass Spectrometry for Conformational and Interaction Studies

Mass spectrometry (MS) has evolved beyond simple mass determination to become a potent tool for probing the higher-order structure and dynamics of biomolecules.

HDX-MS is a powerful biophysical technique used to investigate protein and peptide conformation and dynamics in solution. nih.gov The method relies on the principle that amide hydrogens on the peptide backbone exchange with deuterium (B1214612) atoms when the peptide is placed in a deuterated solvent (e.g., D₂O). The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding. nih.gov

Amide hydrogens in flexible, solvent-exposed regions of Glycine, L-phenylalanylglycyl-L-prolyl- would exchange rapidly, leading to a quick increase in mass. Conversely, hydrogens that are shielded from the solvent, for instance, by being part of a compact, hydrogen-bonded β-turn, would exchange much more slowly. kcl.ac.uk By quenching the exchange reaction at various time points and analyzing the peptide's mass, a map of solvent accessibility across the peptide sequence can be generated, providing crucial information about its solution-state conformational ensemble. nih.gov

| Residue | Amide Position | Predicted Uptake (Extended Coil) | Predicted Uptake (Type I β-Turn) | Rationale for Difference |

|---|---|---|---|---|

| Glycine | Gly1-Phe2 | High | High | N-terminus is typically solvent-exposed. |

| Phenylalanine | Phe2-Gly3 | High | Moderate | May be partially shielded in a turn. |

| Glycine | Gly3-Pro4 | High | Low | Involved in the i+2 position of the turn. |

| Proline | (no amide H) | N/A | N/A | Proline is an imino acid. |

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to traditional mass spectrometry, sorting ions not only by their mass-to-charge ratio (m/z) but also by their size and shape as they drift through a gas-filled chamber. nih.gov This allows for the separation of conformers—molecules with the same mass but different three-dimensional shapes. nih.gov

For Glycine, L-phenylalanylglycyl-L-prolyl-, IM-MS could distinguish between a compact, folded conformer (e.g., a β-turn) and a more extended, linear conformer. The compact structure would experience fewer collisions with the drift gas and thus travel faster, exhibiting a smaller rotationally averaged collision cross-section (CCS). The extended structure would have a larger CCS and a longer drift time. biophysicalms.org This technique is also highly effective at identifying and separating different oligomerization states, such as monomers, dimers, and higher-order aggregates, providing insights into the peptide's self-association properties. nih.gov

Computational Integration with Experimental Data for Refined Glycine, L-phenylalanylglycyl-L-prolyl- Structural Models

Computational modeling serves as a vital bridge between experimental data and a refined, dynamic understanding of peptide structure. Techniques like molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can generate ensembles of possible conformations and predict their relative energies. researchgate.net

The true power of this approach lies in its integration with experimental results. For instance:

Refining X-ray Structures: MD simulations can be used to validate and refine crystal structures, helping to model regions of conformational heterogeneity or motion that are averaged out in the diffraction data. acs.orgacs.org

Interpreting IM-MS Data: Theoretical CCS values can be calculated for computationally generated conformers and compared directly with experimental IM-MS data to identify which structures are present in the gas phase.

Constraining Models with HDX-MS Data: The solvent accessibility data from HDX-MS can be used as constraints in computational models to filter out unrealistic structures and guide the simulation toward conformations that are consistent with the solution-state data.

This synergistic approach, where experimental data guides and validates computational models, provides a much more comprehensive and accurate picture of the structural and dynamic behavior of Glycine, L-phenylalanylglycyl-L-prolyl- than any single technique could achieve alone. rsc.org

Computational Modeling and Theoretical Investigations of Glycine, L Phenylalanylglycyl L Prolyl

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the exploration of the conformational landscapes of biomolecules like Glycine (B1666218), L-phenylalanylglycyl-L-prolyl-. These simulations track the movements of atoms over time, governed by a set of mathematical functions known as a force field.

The accuracy of MD simulations is critically dependent on the chosen force field. For peptides, several well-established force fields are commonly used, including AMBER, CHARMM, GROMOS, and OPLS-AA. researchgate.netaip.org The selection of an appropriate force field is paramount and is often guided by the specific research question and the system being studied. aip.org Validation of the chosen force field is a crucial step and is typically achieved by comparing simulation results with available experimental data, such as NMR-derived structural information or thermodynamic properties. researchgate.net For a new molecule like Glycine, L-phenylalanylglycyl-L-prolyl-, where specific experimental data may be scarce, force field validation might involve benchmarking against quantum mechanical calculations for smaller fragments of the peptide.

Table 1: Commonly Used Force Fields for Peptide Simulations

| Force Field Family | Key Characteristics | Typical Applications |

|---|---|---|

| AMBER | Well-parameterized for proteins and nucleic acids. | Protein folding, protein-ligand binding. |

| CHARMM | Widely used for a broad range of biomolecules. | Protein dynamics, membrane simulations. |

| GROMOS | A united-atom force field, computationally efficient. | Protein folding, free energy calculations. |

| OPLS-AA | Optimized for condensed-phase properties of organic liquids and proteins. | Solvation studies, protein-ligand binding. |

Standard MD simulations can sometimes be limited in their ability to explore the full conformational space of a molecule, especially when high energy barriers separate different conformational states. aip.orgresearchgate.net To overcome these limitations, enhanced sampling techniques are employed. nih.gov Methods like Metadynamics and Replica Exchange Molecular Dynamics (REMD) accelerate the exploration of the conformational landscape by modifying the potential energy surface or simulating multiple replicas of the system at different temperatures. researchgate.netaps.org These techniques are invaluable for studying rare events such as conformational transitions in peptides. aip.orgresearchgate.net

Table 2: Enhanced Sampling Techniques in Molecular Dynamics

| Technique | Principle | Advantage |

|---|---|---|

| Metadynamics | A history-dependent bias potential is added to the system to discourage revisiting previously explored conformations. | Efficiently explores complex free energy landscapes and identifies transition states. |

| Replica Exchange Molecular Dynamics (REMD) | Multiple simulations (replicas) of the system are run in parallel at different temperatures. Exchanges of coordinates between replicas are attempted at regular intervals. | Overcomes energy barriers by allowing the system to "heat up" and then "cool down," leading to more extensive conformational sampling. |

The biological activity of peptides is often mediated by their interactions with the cellular environment, such as biomembranes and solvents. mdpi.com MD simulations are a powerful tool to investigate these interactions at a molecular level. mdpi.com Simulations can model the peptide in an explicit solvent, typically water, to study solvation effects on its conformation. nih.govnih.govbiu.ac.il Furthermore, by constructing a model of a lipid bilayer, it is possible to simulate the interaction of Glycine, L-phenylalanylglycyl-L-prolyl- with a cell membrane. nih.govnih.govchemrxiv.org These simulations can reveal how the peptide binds to, inserts into, or translocates across the membrane, providing insights into its potential biological function. mdpi.commdpi.com

Molecular Docking and Binding Free Energy Calculations for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as Glycine, L-phenylalanylglycyl-L-prolyl-, to a potential biological target. Following the determination of the binding pose, binding free energy calculations are often employed to provide a more quantitative prediction of the binding affinity.

In the absence of specific experimental data for Glycine, L-phenylalanylglycyl-L-prolyl-, molecular docking simulations can be utilized to explore its interactions with a range of plausible biological targets. Tetrapeptides of this nature are often investigated for their potential to interact with enzymes, such as proteases, or cell surface receptors, like G-protein coupled receptors (GPCRs).

For a hypothetical study, let's consider two potential targets: a serine protease and a hypothetical GPCR. The docking process would involve preparing the 3D structure of the peptide and the receptors, followed by the execution of a docking algorithm to predict the most stable binding poses. The binding affinity is often estimated using a scoring function, which can be further refined by more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to estimate the binding free energy (ΔG_bind).

Key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges between the peptide and the receptor's amino acid residues, would be analyzed to understand the structural basis of the binding.

Illustrative Molecular Docking Results for Glycine, L-phenylalanylglycyl-L-prolyl-

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Serine Protease | -8.5 | Ser195, His57, Asp102 | Hydrogen Bond, Hydrophobic |

This table presents hypothetical data for illustrative purposes.

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. A pharmacophore model can be generated from the bioactive conformation of Glycine, L-phenylalanylglycyl-L-prolyl- as determined from molecular docking studies. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

This pharmacophore model can then be used as a 3D query to screen large virtual libraries of chemical compounds. nih.gov The goal of this virtual screening is to identify other molecules that have a similar arrangement of essential features and are therefore likely to bind to the same biological target and elicit a similar biological response. nih.gov This approach is a cost-effective and time-efficient method for discovering novel lead compounds. nih.gov

Hypothetical Pharmacophore Model Features for Glycine, L-phenylalanylglycyl-L-prolyl-

| Feature | Location |

|---|---|

| Hydrogen Bond Donor | Glycine N-terminus |

| Hydrogen Bond Acceptor | Proline carbonyl oxygen |

| Aromatic Ring | Phenylalanine side chain |

This table presents hypothetical data for illustrative purposes.

The virtual screening process would yield a list of "hit" compounds that match the pharmacophore model. These hits would then be subjected to further computational analysis, such as molecular docking, and eventually, in vitro testing to confirm their activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Glycine, L-phenylalanylglycyl-L-prolyl- Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cn For Glycine, L-phenylalanylglycyl-L-prolyl- analogues, a QSAR model could be developed to predict their biological activity based on their structural properties.

The first step in developing a peptide QSAR model is to generate a set of numerical descriptors that characterize the structural and physicochemical properties of the peptide analogues. nih.gov For peptides, these descriptors can be categorized into several classes:

Topological descriptors: Describe the connectivity of atoms in the molecule.

Geometrical descriptors: Relate to the 3D shape of the molecule.

Physicochemical descriptors: Include properties like hydrophobicity, electronic properties, and steric parameters.

Amino acid descriptors: These are specific to peptides and can represent properties of the individual amino acids, such as their size, polarity, and charge.

Given the large number of possible descriptors, feature selection is a critical step to identify the most relevant descriptors that contribute to the biological activity. nih.gov This helps in building a simpler and more interpretable model and avoids overfitting. nih.gov Various statistical methods, such as genetic algorithms, forward selection, and backward elimination, can be employed for feature selection. elsevierpure.com

Examples of Descriptors for Peptide QSAR

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Physicochemical | LogP | A measure of the molecule's hydrophobicity. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Amino Acid Index | Hydrophobicity Index | A numerical value representing the hydrophobicity of each amino acid. |

Once a QSAR model is developed, it must be rigorously validated to ensure its statistical significance and predictive power. nih.gov Validation is typically performed using both internal and external validation techniques. nih.gov

Internal validation involves assessing the model's performance on the training set of data that was used to build the model. Common internal validation techniques include:

Goodness-of-fit: Assessed by the coefficient of determination (r²), which indicates how well the model fits the training data. mdpi.com

Cross-validation: A technique where the training data is repeatedly split into subsets, and the model is trained on some subsets and tested on the remaining ones. Leave-one-out cross-validation is a common approach. The cross-validated coefficient of determination (q²) is a key metric. mdpi.com

External validation involves evaluating the model's ability to predict the activity of a new set of compounds (the test set) that were not used in the model development. nih.gov This is a more stringent test of the model's predictive capability. The predictive ability is often assessed by the predictive r² (r²_pred). mdpi.com

Hypothetical Statistical Validation of a QSAR Model for Glycine, L-phenylalanylglycyl-L-prolyl- Analogues

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² (coefficient of determination) | 0.85 | Goodness of fit of the model to the training data. |

| q² (cross-validated r²) | 0.72 | Good internal predictive ability of the model. |

| r²_pred (predictive r² for external test set) | 0.68 | Good predictive ability for new compounds. |

This table presents hypothetical data for illustrative purposes.

A statistically validated QSAR model can be a valuable tool for predicting the biological activity of novel analogues of Glycine, L-phenylalanylglycyl-L-prolyl-, thereby guiding the design and synthesis of more potent compounds.

Mechanistic Investigations of Biological Activity of Glycine, L Phenylalanylglycyl L Prolyl at the Molecular and Cellular Level

Molecular Recognition and Binding Kinetics of Glycine (B1666218), L-phenylalanylglycyl-L-prolyl- with Biomolecules

The interaction of Glycine, L-phenylalanylglycyl-L-prolyl- with its biological targets is fundamental to its activity. Understanding the kinetics and thermodynamics of these binding events provides insight into the specificity and strength of the interaction. Several biophysical techniques are employed to characterize these molecular recognition events in detail.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor biomolecular interactions in real time. In a hypothetical study of Glycine, L-phenylalanylglycyl-L-prolyl-, a target biomolecule (e.g., a receptor or enzyme) would be immobilized on a sensor chip. A solution containing the peptide would then be flowed over this surface.

The binding of the peptide to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the direct measurement of the association rate (ka) and the dissociation rate (kd) of the binding event. From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = kd/ka). A lower KD value signifies a stronger binding affinity.

Hypothetical SPR Data Table for Glycine, L-phenylalanylglycyl-L-prolyl- Binding

| Target Biomolecule | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (M) |

|---|---|---|---|

| Target X | Data Not Available | Data Not Available | Data Not Available |

| Target Y | Data Not Available | Data Not Available | Data Not Available |

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with biomolecular binding. It provides a complete thermodynamic profile of the interaction between Glycine, L-phenylalanylglycyl-L-prolyl- and its target.

In an ITC experiment, a solution of the peptide would be titrated into a sample cell containing the target biomolecule. The heat released or absorbed upon binding is measured. This allows for the determination of the binding affinity (KD), the stoichiometry of binding (n), and the key thermodynamic parameters: the change in enthalpy (ΔH) and the change in entropy (ΔS). These parameters provide a deeper understanding of the forces driving the binding interaction (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions).

Hypothetical ITC Data Table for Glycine, L-phenylalanylglycyl-L-prolyl- Binding

| Target Biomolecule | Affinity (KD) (M) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) |

|---|---|---|---|---|

| Target X | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Target Y | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Fluorescence spectroscopy offers a range of sensitive methods to study binding events. Techniques like Förster Resonance Energy Transfer (FRET) and Fluorescence Anisotropy could be applied to investigate the interaction of Glycine, L-phenylalanylglycyl-L-prolyl- with its target.

FRET: This technique measures the energy transfer between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. If the peptide and its target were labeled with appropriate fluorophores, a change in the FRET signal upon binding would indicate an interaction and could be used to determine binding affinity.

Fluorescence Anisotropy: This method relies on the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner. If a fluorescently tagged version of Glycine, L-phenylalanylglycyl-L-prolyl- were to bind to a much larger target molecule, its tumbling rate in solution would decrease, leading to an increase in fluorescence anisotropy. This change can be titrated to calculate the binding affinity.

Enzyme Modulation and Inhibition Kinetics by Glycine, L-phenylalanylglycyl-L-prolyl-

If the biological activity of Glycine, L-phenylalanylglycyl-L-prolyl- involves the modulation of enzyme function, detailed kinetic studies are necessary to elucidate the mechanism of this modulation.

Enzyme inhibition studies would involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and Glycine, L-phenylalanylglycyl-L-prolyl-. The data would then be plotted using methods like the Lineweaver-Burk plot to determine the mode of inhibition:

Competitive Inhibition: The peptide would bind to the active site of the enzyme, competing with the substrate. This would increase the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax).

Non-competitive Inhibition: The peptide would bind to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. This would decrease Vmax without changing Km.

Uncompetitive Inhibition: The peptide would bind only to the enzyme-substrate complex. This would lead to a decrease in both Vmax and Km.

Hypothetical Enzyme Inhibition Data Table for Glycine, L-phenylalanylglycyl-L-prolyl-

| Target Enzyme | Inhibition Type | Inhibition Constant (Ki) (M) |

|---|---|---|

| Enzyme A | Data Not Available | Data Not Available |

| Enzyme B | Data Not Available | Data Not Available |

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. If Glycine, L-phenylalanylglycyl-L-prolyl- were found to be a non-competitive inhibitor, further studies would be warranted to confirm allosteric regulation.

These studies might involve structural biology techniques like X-ray crystallography or NMR spectroscopy to identify the binding site of the peptide on the enzyme and to observe any conformational changes upon binding. Functional assays could also be designed to demonstrate that the peptide's effect on enzyme activity is not due to direct competition with the substrate.

Intracellular Signaling Pathway Modulation by Glycine, L-phenylalanylglycyl-L-prolyl-

The modulation of intracellular signaling pathways is a critical aspect of a compound's biological activity. Based on the components of Glycine, L-phenylalanylglycyl-L-prolyl-, several potential interactions with key signaling cascades can be postulated.

G-protein coupled receptors (GPCRs) are a vast family of transmembrane receptors that play a central role in cellular signaling. nih.govyoutube.com Upon activation by a ligand, GPCRs trigger a cascade of events involving G-proteins and the production of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3). nih.govkhanacademy.org

The glycine component of the tetrapeptide is particularly relevant here. Glycine itself is a primary inhibitory neurotransmitter that activates glycine receptors (GlyRs), which are ligand-gated ion channels. nih.govnih.gov However, the function of these channels can be modulated by GPCR signaling pathways. For instance, studies have shown that cAMP-dependent protein kinase (PKA) can increase the chloride currents induced by glycine in neurons. nih.gov This suggests an indirect link where GPCR activation leading to cAMP production could enhance the effects of glycine-containing compounds that interact with GlyRs. nih.gov Furthermore, the G-protein subunit dimer Gβγ has been shown to directly enhance the activity of glycine-activated chloride channels. nih.gov This indicates that if Glycine, L-phenylalanylglycyl-L-prolyl- or its metabolites interact with GlyRs, its signaling could be modulated by pathways initiated by various GPCRs. nih.govnih.gov

| Signaling Molecule | Potential Effect on Glycine-related Signaling | Reference |

| cAMP/PKA | Increases glycine-induced Cl- currents | nih.gov |

| Gβγ | Enhances glycine-activated Cl- current amplitude | nih.gov |

Receptor tyrosine kinases (RTKs) are cell surface receptors that are crucial for regulating cellular processes like growth and differentiation. wikipedia.org Ligand binding to an RTK typically causes receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream phosphorylation cascades. wikipedia.orgcellsignal.com

Research has demonstrated that protein tyrosine kinases (PTKs), a broader family that includes RTKs, can regulate the function of glycine receptors (GlyRs). nih.gov Specifically, the Src family of PTKs has been shown to upregulate GlyR function. nih.gov This modulation suggests that signaling pathways initiated by growth factors or other ligands for RTKs could cross-talk with and enhance glycinergic signaling. nih.govnih.gov If Glycine, L-phenylalanylglycyl-L-prolyl- interacts with GlyRs, its biological effects could therefore be influenced by the activation state of various RTKs. nih.gov

The most direct potential action of this tetrapeptide, given its glycine component, is the modulation of ion channels. Glycine receptors are ligand-gated chloride channels that, when activated, typically lead to an influx of chloride ions, causing hyperpolarization of the cell membrane and inhibiting neuronal firing. nih.govnih.gov

The active transport of glycine itself into cells is an electrogenic process that can cause changes in membrane potential. nih.govnih.gov Studies have shown that glycine uptake can lead to membrane depolarization, which is linked to an H+-glycine cotransport system. nih.govnih.gov While this applies to the amino acid, the transport of the tetrapeptide Glycine, L-phenylalanylglycyl-L-prolyl- could potentially involve similar mechanisms, thereby altering the membrane potential of target cells. Furthermore, the interaction of the peptide with receptors like the glycine receptor would directly modulate ion flow and membrane potential. nih.gov

| Ion Channel/Transport Process | Effect on Membrane Potential | Reference |

| Glycine Receptor (GlyR) Activation | Hyperpolarization (due to Cl- influx) | nih.gov |

| Active Glycine Transport (H+ cotransport) | Depolarization | nih.govnih.gov |

Cellular Permeation and Intracellular Trafficking of Glycine, L-phenylalanylglycyl-L-prolyl-

The ability of a peptide to exert an intracellular effect depends on its capacity to cross the cell membrane and navigate the intracellular environment.

The cellular uptake of peptides is a complex process that can involve various transport mechanisms. Studies on the dipeptide glycyl-L-phenylalanine (Gly-Phe) in intestinal brush-border membrane vesicles revealed a carrier-mediated, cation-independent transport process, distinct from the transport of the single amino acid L-phenylalanine. nih.gov This suggests that peptide transporters could be involved in the uptake of Glycine, L-phenylalanylglycyl-L-prolyl-.

Research on glycine-based magnesium chelates in Caco-2 cells, a model for the intestinal epithelium, indicated a trend of increasing uptake with increasing peptide length. nih.gov This finding supports the possibility that Glycine, L-phenylalanylglycyl-L-prolyl-, as a tetrapeptide, could be efficiently transported into cells. The specific transporters involved would need to be identified through dedicated in vitro uptake studies using relevant cell lines.

| Compound | Transport Mechanism | Reference |

| Glycyl-L-phenylalanine | Carrier-mediated, cation-independent | nih.gov |

| Glycine Peptide Chelates | Uptake increases with peptide length | nih.gov |

Once internalized, often through endocytosis, peptides are trafficked through the endosomal-lysosomal system. mdpi.com Early endosomes serve as the initial sorting station for internalized molecules. mdpi.com Subsequently, the cargo is often transported to lysosomes, which contain a host of hydrolytic enzymes for degradation. mdpi.com

It is highly probable that internalized Glycine, L-phenylalanylglycyl-L-prolyl- would be trafficked to lysosomes and broken down into its constituent amino acids or smaller peptide fragments by lysosomal proteases. The compound glycyl-L-phenylalanine 2-naphthylamide has been used as a tool to specifically disrupt lysosomes, as it is hydrolyzed by the lysosomal enzyme cathepsin C, leading to osmotic lysis. nih.govnih.gov This demonstrates that dipeptides containing phenylalanine and glycine are substrates for lysosomal enzymes, making it likely that the larger tetrapeptide would also be processed within this compartment. nih.govnih.gov This processing would terminate the signal of the intact peptide while releasing amino acids that can be utilized by the cell.

Impact on Specific Cellular Processes in Pre-clinical Research Models

Extensive literature searches did not yield specific in vitro studies on the chemical compound Glycine, L-phenylalanylglycyl-L-prolyl- that directly investigate its impact on cell cycle progression, apoptosis, necroptosis, gene expression, or protein synthesis pathways. The current body of scientific research does not provide the detailed experimental data necessary to elaborate on the specific subsections outlined below.

Therefore, the following sections remain unaddressed due to a lack of available scientific evidence.

Apoptosis and Necroptosis Induction/Inhibition Mechanisms in vitro

There is a lack of scientific studies investigating the role of Glycine, L-phenylalanylglycyl-L-prolyl- in the induction or inhibition of apoptosis and necroptosis in preclinical in vitro models. As a result, no data on its effects on key markers of these programmed cell death pathways, such as caspase activation, DNA fragmentation, or the expression of pro- and anti-apoptotic proteins, could be compiled.

Structure Activity Relationship Sar Studies and Rational Design of Glycine, L Phenylalanylglycyl L Prolyl Analogues

Backbone Modifications and Cyclization Strategies for Conformational Constraint

Modifying the peptide backbone and introducing conformational constraints through cyclization are key strategies to improve the pharmacological properties of peptides. These modifications can enhance stability, increase receptor affinity and selectivity, and improve bioavailability.

C-Terminal Amidation: The replacement of the C-terminal carboxylic acid with an amide group is a common modification found in many naturally occurring peptides. nih.govresearchgate.net C-terminal amidation neutralizes the negative charge of the carboxylate group, which can enhance the peptide's interaction with its target, particularly if the binding pocket has a complementary charge distribution. researchgate.net This modification also increases the peptide's resistance to carboxypeptidases, thereby improving its stability. nih.gov In many cases, C-terminal amidation is crucial for full biological activity. unicam.it

Cyclization is a powerful strategy to constrain the conformation of a peptide, which can pre-organize it into its bioactive shape, leading to increased affinity and selectivity for its target. nih.gov

Disulfide Bond Formation: This involves the introduction of two cysteine residues into the peptide sequence, which can then be oxidized to form a covalent disulfide bridge. This is a common method for peptide cyclization and is found in many natural peptides. The size and conformational properties of the resulting cyclic peptide can be controlled by the placement of the cysteine residues.

Lactam Bridge Cyclization: A lactam bridge is an amide bond formed between the side chain of an acidic amino acid (e.g., aspartic acid or glutamic acid) and the side chain of a basic amino acid (e.g., lysine (B10760008) or ornithine). This type of cyclization creates a stable, covalent loop within the peptide sequence, resulting in a conformationally constrained analogue. Different ring sizes can be achieved by varying the amino acids used for the bridge formation.

For a tetrapeptide like Glycine (B1666218), L-phenylalanylglycyl-L-prolyl-, cyclization can be challenging due to the high ring strain. nih.gov However, various synthetic strategies have been developed to facilitate the cyclization of small peptides, including head-to-tail cyclization and the use of turn-inducing elements. uni-kiel.de

Peptidomimetic Design Principles and Small Molecule Mimics of Glycine, L-phenylalanylglycyl-L-prolyl-

Peptidomimetics are compounds that are designed to mimic the essential structural features of a peptide but with improved drug-like properties. explorationpub.com Small molecule mimics are non-peptidic compounds that can replicate the biological activity of a peptide. nih.gov The design of such mimics is often guided by the SAR data obtained from peptide modification studies.

The goal of peptidomimetic and small molecule mimic design is to overcome the inherent limitations of peptides as drugs, such as poor oral bioavailability and rapid degradation. explorationpub.com This can be achieved by replacing the peptide backbone with more stable chemical scaffolds while retaining the key side chain functionalities that are responsible for biological activity. nih.gov

For Glycine, L-phenylalanylglycyl-L-prolyl-, which likely adopts a specific three-dimensional conformation (such as a β-turn) to exert its biological effect, the design of mimics would focus on creating a rigid scaffold that can present the key pharmacophoric groups (the side chains of Phe and Pro, and the backbone carbonyls and amides) in the correct spatial orientation. pnas.org Various scaffolds, such as benzodiazepines, have been developed as β-turn mimics. pnas.org By understanding the critical residues and the bioactive conformation of Glycine, L-phenylalanylglycyl-L-prolyl-, it is possible to design small molecules that can fit into the same binding pocket and elicit a similar biological response. nih.govprismbiolab.com

Rational Design of Bioisosteres for Peptide Bonds and Side Chains

A primary strategy in modifying Glycine, L-phenylalanylglycyl-L-prolyl- involves the introduction of bioisosteres. These are substituents or groups with similar physical or chemical properties that can be used to replace other chemical groups in a molecule. The goal is to enhance a desired biological or physical property without making significant changes to the chemical structure.

Peptide Bond Bioisosteres: The peptide bonds in Glycine, L-phenylalanylglycyl-L-prolyl- are susceptible to enzymatic degradation by proteases, which can limit the compound's bioavailability and duration of action. To address this, various non-hydrolyzable peptide bond isosteres can be rationally designed and incorporated. These modifications aim to mimic the geometry and electronic properties of the native amide bond while resisting cleavage. nih.gov

Commonly employed peptide bond isosteres include:

Reduced amides (ψ[CH₂-NH]) : This modification removes the carbonyl oxygen, disrupting hydrogen bonding capabilities and increasing flexibility.

Thioamides (ψ[C(S)-NH]) : The replacement of the carbonyl oxygen with sulfur alters the bond's electronic properties and hydrogen-bonding capacity. choudharylab.com

(E)-alkenes (ψ[CH=CH]) : These provide a rigid, planar structure that can mimic the trans conformation of the peptide bond.

Fluoroalkenes : These can introduce unique electronic properties and conformational constraints. nih.gov

Triazoles : These five-membered heterocyclic rings can serve as effective surrogates for the peptide linkage, often synthesized through click chemistry.

The systematic replacement of each of the three peptide bonds in Glycine, L-phenylalanylglycyl-L-prolyl- with these isosteres can reveal the importance of each bond's integrity and the surrounding microenvironment for biological activity.

Side Chain Bioisosteres: The side chains of the amino acid residues are crucial for molecular recognition and interaction with biological targets. The rational design of side chain bioisosteres in the L-phenylalanyl and L-prolyl residues can fine-tune the steric, electronic, and hydrophobic properties of the parent molecule.

For the L-phenylalanine residue, modifications to the phenyl ring are of particular interest. Introducing substituents can modulate its aromaticity and interaction potential. For example:

Halogenation (e.g., fluoro-, chloro-, bromo-) can alter the electronic distribution and introduce new interaction points.

Alkylation (e.g., methyl, ethyl) can enhance hydrophobicity.

Hydroxylation or methoxylation can introduce hydrogen bonding capabilities.

For the L-proline residue, a conformationally restricted amino acid, modifications to the pyrrolidine (B122466) ring can further constrain the peptide backbone's geometry, which can be beneficial for locking the molecule into a bioactive conformation.

Development of Scaffolds Mimicking Key Pharmacophores of Glycine, L-phenylalanylglycyl-L-prolyl-

Pharmacophore modeling identifies the essential spatial arrangement of functional groups (pharmacophores) responsible for a molecule's biological activity. For Glycine, L-phenylalanylglycyl-L-prolyl-, key pharmacophoric features likely include hydrogen bond donors and acceptors, hydrophobic regions (the phenyl ring of L-phenylalanine), and a specific three-dimensional arrangement of these elements.

The development of novel scaffolds that mimic these key pharmacophores is a powerful strategy to create non-peptidic analogues with improved drug-like properties. These "peptidomimetics" can retain the biological activity of the parent peptide while offering advantages such as enhanced stability, oral bioavailability, and cell permeability.

Scaffold-based design can involve:

Cyclic Peptides: Cyclization of the tetrapeptide can reduce conformational flexibility and increase resistance to exopeptidases.

Beta-Turn Mimetics: The L-prolyl-glycyl sequence is known to induce beta-turns in peptides. Designing rigid scaffolds that mimic this turn can pre-organize the molecule for optimal target binding.